Dual 17β-HSD1/2 Inhibitory Potency vs. Highly Selective In-Class Inhibitor
This compound exhibits equipotent inhibition of both 17β-HSD1 and 17β-HSD2 with an identical IC50 of 1.20 nM [1]. This stands in stark contrast to the highly selective inhibitor 17β-HSD1-IN-1, which shows an IC50 of 5.6 nM for 17β-HSD1 but a much weaker 3155 nM for 17β-HSD2, representing a >560-fold selectivity window . The dual, non-selective profile makes this compound a uniquely powerful tool for studying the net biological effect of blocking both estrone-to-estradiol activation and estradiol-to-estrone inactivation simultaneously, a pharmacological paradigm not achievable with selective inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) against 17β-HSD1 and 17β-HSD2 isoforms |
|---|---|
| Target Compound Data | 17β-HSD1 IC50 = 1.20 nM; 17β-HSD2 IC50 = 1.20 nM |
| Comparator Or Baseline | 17β-HSD1-IN-1: 17β-HSD1 IC50 = 5.6 nM; 17β-HSD2 IC50 = 3155 nM |
| Quantified Difference | For 17β-HSD2, target is ~2600-fold more potent. For 17β-HSD1, target is ~4.7-fold more potent. |
| Conditions | Biochemical assay: Inhibition of human placental cytosolic 17β-HSD1 and microsomal 17β-HSD2 using [3H]-E1/E2 as substrates with NAD+ by radio-HPLC analysis [1]; Comparator data from published vendor datasheet . |
Why This Matters
This is crucial for research programs aiming to evaluate the consequences of non-selective 17β-HSD pathway inhibition, as it provides a rare, highly potent dual probe molecule.
- [1] BindingDB. Entry BDBM50515446 (CHEMBL4441152). Affinity Data for 17-beta-hydroxysteroid dehydrogenase type 1 and type 2. View Source
